4-苄基-1-(3,4-二甲氧基苯甲酰基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

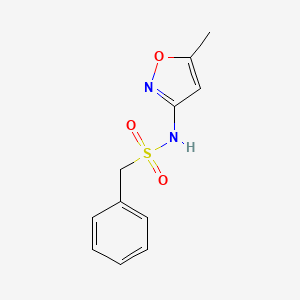

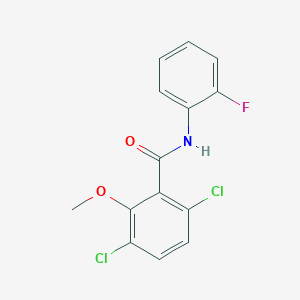

4-Benzyl-1-(3,4-dimethoxybenzoyl)piperidine is a chemical compound of interest in medicinal chemistry and organic synthesis. Its structure and properties allow it to be a potential central nervous system agent, with various studies exploring its synthesis and biological activity. The compound is related to structures that exhibit significant pharmacological activities and is thus a subject of synthetic and analytical research.

Synthesis Analysis

The synthesis involves multiple steps, starting from piperidine derivatives or related structures. The synthesis routes vary, including the use of benzanilide derivatives, cyclohexanone, or direct functionalization of the piperidine ring. Metalation, addition reactions, and cyclization form part of the synthetic strategy, yielding different analogs and derivatives for further testing (Martin et al., 1979; Martin et al., 1981).

Molecular Structure Analysis

The molecular structure of 4-benzyl-1-(3,4-dimethoxybenzoyl)piperidine derivatives has been elucidated through crystallography and NMR analysis. The compound generally crystallizes in specific crystal systems, with defined space groups and unit-cell parameters. The molecular geometry is influenced by the substituents on the piperidine ring and the benzoyl group (Sudhakar et al., 2005).

Chemical Reactions and Properties

4-Benzyl-1-(3,4-dimethoxybenzoyl)piperidine undergoes various chemical reactions, including ring-opening, metalation, and reduction processes. Its reactivity is influenced by the substituents on the aromatic rings and the piperidine nitrogen. The compound's reactivity is explored in the context of developing central nervous system agents, highlighting the role of the furan ring and other structural components in biological activity (Martin et al., 1979; Martin et al., 1981).

科学研究应用

镇痛作用:1-甲基-4-哌啶醇的芳香羧酸酯,包括与4-苄基-1-(3,4-二甲氧基苯甲酰基)哌啶相关的化合物,已被评估其镇痛活性。其中一种化合物在小鼠热板试验中表现出显着的活性,其活性几乎是可待因的两倍,而没有在猴子中表现出吗啡样的身体依赖性 (Waters, 1978)。

整合素拮抗剂:含有三取代β-氨基酸和取代苯甲脒的化合物,其在化学上与4-苄基-1-(3,4-二甲氧基苯甲酰基)哌啶相关,已显示出作为整合素拮抗剂的潜力。它们表现出有希望的抑制人血小板聚集的特性,并显示出抗血栓治疗的潜力 (Hayashi et al., 1998)。

癌症研究:结构上与4-苄基-1-(3,4-二甲氧基苯甲酰基)哌啶相关的化合物已被研究其在癌症治疗中的潜力。例如,已发现某些衍生物在小鼠模型中对乳腺肿瘤转移有效 (Wang et al., 2011)。

血清素受体激动剂和拮抗剂:源自 4-氨基-5-氯-2-甲氧基苯甲酸和取代的 1-哌啶乙醇的苯甲酸酯,与所讨论的化合物相关,已被确定为有效的 5-HT4 受体激动剂,在涉及胃肠道的研究中显示出前景 (Yang et al., 1997)。

神经肽 Y 受体拮抗剂:源自 4-苄基-1-(3,4-二甲氧基苯甲酰基)哌啶的新型苯并咪唑已被研究作为选择性神经肽 Y Y1 受体拮抗剂,对开发抗肥胖药物具有意义 (Zarrinmayeh et al., 1998)。

抗结核剂:2,4-二氨基喹唑啉类,其中包括 4-苄基-1-(3,4-二甲氧基苯甲酰基)哌啶的结构类似物,已被确定为结核分枝杆菌生长的有效抑制剂,显示出作为结核病药物发现的先导候选物的潜力 (Odingo et al., 2014)。

属性

IUPAC Name |

(4-benzylpiperidin-1-yl)-(3,4-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-24-19-9-8-18(15-20(19)25-2)21(23)22-12-10-17(11-13-22)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKZJBYSLZKJNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethyl-3-piperidin-3-ylbenzamide](/img/structure/B5516246.png)

![3-(3-methylbutyl)-8-(3-piperidinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5516269.png)

![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5516273.png)

![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5516277.png)

![N-[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5516304.png)

![4-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516309.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5516322.png)

![2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5516330.png)

![N'-(3,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5516335.png)

![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5516343.png)